molecular formula C9H7FN4O2S2 B7541342 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Cat. No. B7541342
M. Wt: 286.3 g/mol
InChI Key: LPWNMNJQEZXQIL-UHFFFAOYSA-N
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Description

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, also known as FNMA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FNMA is a member of the thiadiazole family, which is known for its diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine is not fully understood, but studies suggest that it may act by modulating various signaling pathways involved in inflammation and cancer. 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and has been implicated in various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been found to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, which are involved in various oxidative stress-related diseases. Additionally, 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has several advantages for lab experiments, including its potent biological activities and relatively simple synthesis method. However, 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine also has some limitations, including its low solubility in water and potential toxicity at high concentrations. Therefore, careful dose-response studies are needed to determine the optimal concentration for different experimental settings.

Future Directions

There are several future directions for research on 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine, including its potential applications in various diseases, such as neurodegenerative disorders, metabolic disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine and its potential interactions with other signaling pathways. Furthermore, the development of novel derivatives of 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine with improved pharmacological properties may lead to the discovery of new therapeutic agents for various diseases.

Synthesis Methods

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-nitrobenzyl chloride with thiourea, followed by reduction with sodium borohydride. The resulting compound is then reacted with 2-aminothiazole to yield 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neurobiology. Studies have shown that 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine exhibits potent anti-inflammatory, antioxidant, and anticancer activities. 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in various inflammatory diseases. Additionally, 5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

5-[(5-fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4O2S2/c10-6-1-2-7(14(15)16)5(3-6)4-17-9-13-12-8(11)18-9/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNMNJQEZXQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CSC2=NN=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Fluoro-2-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

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